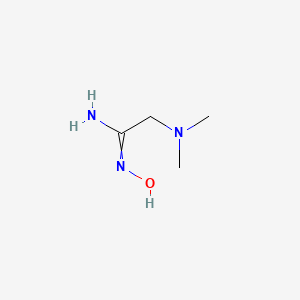

2-(dimethylamino)-N'-hydroxyethanimidamide

Description

Classification and Nomenclature of Ethanimidamide Derivatives

Ethanimidamide derivatives are classified based on the substituents attached to the nitrogen atoms and the ethanimidoyl carbon. The systematic IUPAC name for the parent structure is ethanimidamide. For the specific compound of interest, "2-(dimethylamino)-N'-hydroxyethanimidamide," the nomenclature indicates a dimethylamino group at the second position of the ethyl group, and a hydroxy group on the imine nitrogen (N'). It is also known by synonyms such as (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide and N-hydroxy-2-(dimethylamino)acetamidine. chemscene.com

The presence of the N'-hydroxy group is a key feature, leading to its classification as an N-hydroxyamidine. These compounds can exist as E/Z isomers due to the carbon-nitrogen double bond. The designation "(1Z)" in one of its synonyms specifies the stereochemistry at this double bond. chemscene.com

| Property | Value |

| CAS Number | 67015-08-1 chemscene.com |

| Molecular Formula | C₄H₁₁N₃O chemscene.com |

| Molecular Weight | 117.15 g/mol chemscene.com |

| SMILES | CN(C)CC(=N)NO chemscene.com |

| Topological Polar Surface Area | 59.35 Ų chemscene.com |

| Hydrogen Bond Donors | 3 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Contextualization within Amidoxime (B1450833) Chemistry

This compound is a derivative of an amidoxime. Amidoximes, also known as N-hydroxyamidines, are compounds containing both an amino group and a hydroxylamino group attached to the same carbon atom. They are generally synthesized by the reaction of a nitrile with hydroxylamine (B1172632).

Amidoximes are recognized for their significant role in medicinal chemistry and material science. They are known to be prodrugs of amidines, which often exhibit poor oral bioavailability due to their high basicity. The N-hydroxy group reduces the basicity, allowing for better absorption, after which metabolic reduction in the body can convert the amidoxime back to the active amidine form. Furthermore, certain amidoximes have been investigated for their ability to act as nitric oxide (NO) donors, a property with potential therapeutic applications.

Relationship to Guanidine (B92328) Chemistry

While not a direct derivative, there is a conceptual relationship between N'-hydroxyethanimidamides and guanidine chemistry. Guanidine is a strongly basic compound with the formula HNC(NH₂)₂. N-hydroxyguanidines are analogous to amidoximes, where one of the amino groups of guanidine is hydroxylated.

The study of N-hydroxylated derivatives of guanidines has been an active area of research, particularly in the context of developing prodrugs and nitric oxide donors. The introduction of the N-hydroxy group in guanidine-containing drugs can modulate their pharmacokinetic properties and biological activities. Given that this compound contains an N-hydroxyamidine moiety, it shares this fundamental chemical feature with N-hydroxyguanidines, suggesting potential parallels in their biochemical behavior.

Overview of Academic Research Significance and Compound Relevance

Specific academic research focusing exclusively on this compound is limited in publicly available literature. Its significance is therefore largely inferred from the broader context of amidoxime and N-hydroxyguanidine chemistry.

The relevance of this compound in academic research would likely stem from its potential as:

A prodrug for a corresponding dimethylamino-substituted amidine.

A nitric oxide donor, contingent on its metabolic pathway.

A building block in the synthesis of more complex molecules, including heterocyclic compounds.

A chelating agent for metal ions, a known property of the amidoxime functional group.

While detailed studies on this compound itself are not prominent, the foundational chemistry of its core structure suggests it could be a molecule of interest for further investigation in medicinal and materials chemistry. The synthesis of related N-hydroxyacetamides has been explored in the context of developing inhibitors for enzymes like aminopeptidase (B13392206) N, highlighting the potential for this class of compounds in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDHXKQOPRQCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67015-08-1 | |

| Record name | 2-(Dimethylamino)-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67015-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Dimethylamino N Hydroxyethanimidamide and Its Derivatives

Established Synthetic Pathways to Amidoximes

The preparation of amidoximes can be broadly categorized into direct and multi-step approaches, with the choice of method often depending on the nature of the starting materials and the desired substitution pattern on the final molecule.

Nucleophilic Addition of Hydroxylamine (B1172632) to Nitrile Precursors

The most prevalent and direct method for the synthesis of unsubstituted amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.govresearchgate.net This method is widely adopted due to the general availability of nitrile compounds. nih.gov The reaction involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.

The precursor for the synthesis of 2-(dimethylamino)-N'-hydroxyethanimidamide is 2-(dimethylamino)acetonitrile. nih.gov This tertiary amino nitrile can be synthesized through various methods, including the Mannich-type reaction involving formaldehyde (B43269), dimethylamine (B145610), and acetone (B3395972) cyanohydrin. google.com An alternative route involves the reaction of an aldehyde, such as benzaldehyde, with dimethylamine and a cyanide salt like sodium cyanide. orgsyn.org

The reaction between a nitrile and hydroxylamine can be carried out under various conditions, often tailored to the specific substrate. nih.gov A common approach involves the use of hydroxylamine hydrochloride in the presence of a base. nih.govresearchgate.net The base, such as sodium carbonate or triethylamine, serves to generate free hydroxylamine in situ. nih.gov The reaction is typically conducted in a protic solvent like ethanol (B145695) or methanol, often at reflux temperatures to decrease the reaction time, which can range from one to 48 hours. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be employed, which often negates the need for an additional base and can lead to shorter reaction times, a method particularly effective for the synthesis of aliphatic amidoximes. nih.govgoogle.com For instance, mixing an aqueous hydroxylamine solution with a nitrile like acetonitrile (B52724) at ambient temperature can lead to the formation of the corresponding acetamidoxime. google.com Recent developments have also explored solvent-free conditions using ultrasonic irradiation to produce amidoximes in high yields and with shorter reaction times. nih.gov

Table 1: Reaction Conditions for Nucleophilic Addition of Hydroxylamine to Nitriles

| Reagent System | Base | Solvent | Temperature | Reaction Time | Yield | Ref |

|---|---|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Methanol | 60-80 °C (Reflux) | Several hours | Up to 98% | nih.gov |

| Hydroxylamine Hydrochloride | Triethylamine (2-6 equiv.) | Ethanol/Methanol | Room Temp. to Reflux | 1-48 hours | Good | nih.gov |

| Aqueous Hydroxylamine (20-80% w/w) | None | Water | Ambient | Shorter than HCl method | High Purity | google.com |

| Hydroxylamine | None | Solvent-free (Ultrasonic) | Not specified | Short | 70-85% | nih.gov |

Multi-Step Organic Synthesis Approaches

Beyond the direct addition to nitriles, multi-step synthetic routes offer alternative pathways to amidoximes, particularly for N-substituted derivatives. One such approach involves the reaction of amines with N-hydroxyimidoyl chlorides. rsc.org However, the N-hydroxyimidoyl chloride itself is an intermediate that must be prepared, typically in two steps from an aldehyde and hydroxylamine hydrochloride, followed by chlorination. rsc.orgresearchgate.net

Another multi-step strategy begins with a secondary amide, which can be converted into a reactive intermediate like an imidoyl iodide. This intermediate can then react with hydroxylamine to yield the N-substituted amidoxime (B1450833). rsc.org This method is advantageous as it can be performed as a one-pot synthesis from the secondary amide. researchgate.netrsc.org

The ring-opening of certain nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, can also produce amidoximes. nih.gov For example, reaction of a Δ²-1,2,4-oxadiazole with lithium aluminum hydride (LiAlH₄) can cleave the C-O bond to furnish an N-substituted amidoxime in good yields. nih.gov

Synthesis of Substituted N'-Hydroxyethanimidamides

The synthesis of N'-substituted N'-hydroxyethanimidamides, such as the target compound this compound, requires specific strategies to introduce the desired substituents.

Strategies for Incorporating the Dimethylamino Moiety

The key to synthesizing this compound is the successful incorporation of the dimethylamino group. This is typically achieved by starting with a precursor that already contains this functionality. The synthesis of the requisite precursor, 2-(dimethylamino)acetonitrile, is a critical first step. A well-established method for preparing α-aminonitriles is the Strecker synthesis, or variations thereof. For instance, α-(N,N-dimethylamino)phenylacetonitrile can be prepared from benzaldehyde, dimethylamine, and sodium cyanide. orgsyn.org A similar approach can be envisioned for the synthesis of 2-(dimethylamino)acetonitrile starting from formaldehyde or a suitable equivalent. A documented synthesis involves the reaction of a 30% formalin solution with acetone cyanohydrin, followed by the introduction of dimethylamine. google.com

Once 2-(dimethylamino)acetonitrile is obtained, it can be converted to this compound using the methods described in section 2.1.1. The presence of the basic dimethylamino group might necessitate careful pH control during the reaction with hydroxylamine to ensure the nucleophilicity of the hydroxylamine is maintained while preventing unwanted side reactions.

Derivatization from Related Precursors and Nitrile Derivatives

N'-hydroxyethanimidamides can also be prepared through the derivatization of other functional groups. One such precursor is a thioamide. Thioamides can be synthesized from the corresponding amides using thionating agents like Lawesson's reagent or from nitriles by reaction with thioacetic acid. organic-chemistry.org The resulting thioamide, in this case, 2-(dimethylamino)thioacetamide, can then be converted to the amidoxime. researchgate.net The reaction of a thioamide with hydroxylamine can afford the desired amidoxime, sometimes with the aid of a promoter like a silver(I) salt. nih.govrsc.org

Another versatile precursor is the imidoyl chloride. wikipedia.org Imidoyl chlorides can be generated from secondary amides by reaction with reagents like thionyl chloride or oxalyl chloride. wikipedia.orgnih.gov For the synthesis of this compound, one could envision starting with N-substituted-2-(dimethylamino)acetamide. This amide would first be converted to the corresponding imidoyl chloride, which would then be reacted with hydroxylamine to furnish the final product. This multi-step approach offers flexibility in introducing various substituents on the amidoxime nitrogen. rsc.org

Table 2: Precursor-Based Derivatization to Amidoximes

| Precursor | Intermediate | Reagents for Derivatization | Product | Ref |

|---|---|---|---|---|

| Thioamide | - | Hydroxylamine, Ag(I) salt (optional) | Amidoxime | nih.gov |

Green Chemistry Principles in N'-Hydroxyethanimidamide Synthesis

The pursuit of sustainable chemical manufacturing has led to the exploration of various green synthetic strategies for N'-hydroxyethanimidamides. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances, thereby offering significant advantages over traditional synthetic methods.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. slideshare.netresearchgate.net The synthesis of N,N'-bis(arylmethylidene)arylmethanediamines from aromatic aldehydes and hexamethyldisilazane (B44280) under solvent-free and mild conditions has been shown to produce excellent yields. semanticscholar.org This approach, which can involve simple grinding of reactants, often leads to shorter reaction times and simplified product isolation. slideshare.netsemanticscholar.org

In the context of N'-hydroxyethanimidamide synthesis, a solvent-free approach could be envisioned by reacting 2-(dimethylamino)acetonitrile with hydroxylamine under neat conditions, potentially with a solid-phase catalyst. While specific research on the solvent-free synthesis of this compound is not extensively documented, studies on related compounds provide a strong basis for its feasibility. For instance, the synthesis of bacillamide analogues has been successfully achieved through a solvent-free protocol involving an amide coupling step catalyzed by a solid-phase catalyst, 2-hydroxy-4,6-dimethylpyrimidine. semanticscholar.org

Table 1: Comparison of Conventional vs. Potential Solvent-Free Synthesis

| Parameter | Conventional Synthesis (Illustrative) | Potential Solvent-Free Synthesis |

| Solvent | Organic solvents (e.g., ethanol, methanol) | None |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Liquid-liquid extraction, column chromatography | Simple filtration or direct use of product |

| Waste | Significant solvent waste | Minimal |

| Energy | Prolonged heating or cooling | Reduced energy input (e.g., grinding) |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity. nih.govyoutube.comjocpr.com The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating of the reaction mixture. nih.gov

The synthesis of amidoximes, the tautomeric form of N'-hydroxyethanimidamides, has been successfully achieved using microwave irradiation. One study reports the efficient preparation of amidoximes in high yields (65-87%) from the reaction of imidoylbenzotriazoles with hydroxylamine under microwave heating for a short duration of 5-20 minutes. capes.gov.brnih.gov Another relevant example is the microwave-assisted conversion of aromatic aldehydes bearing electron-donating groups into their corresponding nitriles using hydroxylamine hydrochloride and titanium dioxide, a process that proceeds via an oxime intermediate. nih.gov

For the synthesis of this compound, a potential microwave-assisted route would involve the reaction of 2-(dimethylamino)acetonitrile with hydroxylamine hydrochloride in a suitable solvent, or potentially under solvent-free conditions, irradiated by microwaves. This method is anticipated to significantly shorten the reaction time compared to conventional heating methods.

Table 2: Representative Microwave-Assisted Synthesis of Amidoxime Derivatives

| Starting Material | Reagents | Conditions | Reaction Time | Yield (%) | Reference |

| Imidoylbenzotriazoles | Hydroxylamine | Microwave | 5-20 min | 65-87 | capes.gov.brnih.gov |

| Aromatic Aldehydes | NH₂OH·HCl, TiO₂ | Microwave, 100W | 5 min | - (Oxime formation) | nih.gov |

| N,N'-disubstituted diamines | Orthoesters, NH₄⁺ salts | Microwave | - | High | nih.gov |

Note: The table presents data for related compounds due to the lack of specific data for this compound.

Photocatalysis in Derivative Synthesis

Photocatalysis, particularly using visible light, is a rapidly advancing field in green synthesis that utilizes light energy to drive chemical reactions. researchgate.net This methodology offers the potential for highly selective transformations under mild conditions, often at room temperature. While direct photocatalytic synthesis of N'-hydroxyethanimidamides is not yet a well-established method, the principles of photocatalysis can be applied to the synthesis of their derivatives.

Photocatalysis has been employed for the synthesis of various nitrogen-containing compounds. For instance, visible-light-mediated three-component radical relay coupling of alkenes, alkyl formates, and oxime esters has been developed to produce β-amino esters. rsc.org This demonstrates the potential of photocatalysis to facilitate complex bond formations. Another study showcases the use of an acridinium-based organic photocatalyst for the synthesis of amidine derivatives from tertiary amines and sulfonyl azides under blue light irradiation. researchgate.net

The application of photocatalysis to the synthesis of this compound derivatives could involve the functionalization of a pre-existing N'-hydroxyethanimidamide core or the construction of the core itself from simpler precursors through a light-driven process. Further research is needed to explore specific photocatalytic pathways for this class of compounds.

Advanced Spectroscopic and Structural Characterization of 2 Dimethylamino N Hydroxyethanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra offer fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 2-(dimethylamino)-N'-hydroxyethanimidamide is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule. The protons on the amine and oxime groups are exchangeable and may appear as broad signals or not be observed depending on the solvent and concentration.

-N(CH₃)₂: A singlet corresponding to the six equivalent protons of the two methyl groups.

-CH₂-: A singlet for the two methylene (B1212753) protons adjacent to the dimethylamino group and the imidamide carbon.

-NH₂: A potentially broad singlet for the two amine protons.

-OH: A broad singlet for the hydroxyl proton of the oxime group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N(CH₃)₂ | ~2.2 - 2.4 | Singlet | 6H |

| -CH₂- | ~3.0 - 3.3 | Singlet | 2H |

| -NH₂ | Variable, broad | Singlet (broad) | 2H |

| -OH | Variable, broad | Singlet (broad) | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display three signals, one for each chemically non-equivalent carbon atom.

-N(CH₃)₂: A signal for the two equivalent methyl carbons.

-CH₂-: A signal for the methylene carbon.

C=NOH: A signal for the sp²-hybridized imidamide carbon, typically found further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | ~45 |

| -CH₂- | ~60 |

| C=NOH | ~155 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this molecule, no significant H-H couplings are expected between the main singlet signals, but it could confirm the absence of coupling between the -CH₂- and -N(CH₃)₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It would be expected to show a correlation between the -N(CH₃)₂ protons and the adjacent -CH₂- protons, confirming their spatial closeness.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals as predicted in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations include:

Protons of the -N(CH₃)₂ group correlating to the -CH₂- carbon.

Protons of the -CH₂- group correlating to both the -N(CH₃)₂ carbons and the C=NOH carbon, unequivocally confirming the core structure.

Vibrational Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key expected vibrational frequencies provide a characteristic fingerprint for the compound.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (oxime) | Stretching | 3400 - 3200 (broad) | Medium |

| N-H (amine) | Stretching | 3350 - 3150 | Medium |

| C-H (alkyl) | Stretching | 2950 - 2850 | Medium-Strong |

| C=N (imidate) | Stretching | 1680 - 1640 | Medium-Strong |

| N-H (amine) | Bending (scissoring) | 1640 - 1560 | Medium |

| C-N (alkyl amine) | Stretching | 1250 - 1020 | Medium |

| N-O (oxime) | Stretching | 960 - 930 | Weak-Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula C₄H₁₁N₃O (monoisotopic mass: 117.0902). The fragmentation pattern observed in the mass spectrum gives valuable structural clues.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely proceed through characteristic pathways.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Predicted Origin |

|---|---|---|

| 118.1 | [C₄H₁₂N₃O]⁺ | Protonated molecule [M+H]⁺ |

| 117.1 | [C₄H₁₁N₃O]⁺˙ | Molecular ion [M]⁺˙ |

| 100.1 | [C₄H₁₀N₃]⁺ | Loss of -OH radical |

| 71.1 | [C₃H₇N₂]⁺ | Cleavage of C-C bond with loss of CH₂N(CH₃)₂ |

| 58.1 | [C₃H₈N]⁺ | Fragment from cleavage, [CH₂N(CH₃)₂]⁺ |

| 44.1 | [C₂H₆N]⁺ | Dimethylaminium ion, [HN(CH₃)₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination (where applicable to related coordination compounds)

While a crystal structure for this compound itself may not be publicly available, its structural motifs, particularly the amidoxime (B1450833) group (-C(=NOH)NH₂), make it an excellent candidate as a chelating ligand in coordination chemistry. This functional group is well-known for its ability to coordinate with various metal ions.

In coordination complexes, the ligand could act as a bidentate donor, using the nitrogen from the -NH₂ group and the oxygen from the -NOH group to form a stable five-membered ring with a metal center. The dimethylamino group could also participate in coordination, making the molecule a potential tridentate ligand. Studies on related N-substituted hydroxylamine (B1172632) and amidoxime derivatives show their versatility in forming complexes with transition metals and lanthanides. researchgate.net For instance, the crystal structure of a copper(II) complex containing the related 2-[(2-dimethylaminoethylimino)methyl]phenol ligand has been determined, demonstrating how the dimethylamino nitrogen can coordinate to the metal center. nih.gov A crystallographic study of a metal complex of this compound would definitively determine bond lengths, bond angles, and the solid-state conformation, providing invaluable insight into its steric and electronic properties as a ligand.

Computational and Theoretical Investigations of 2 Dimethylamino N Hydroxyethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of a molecule. openaccessjournals.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used approach in chemistry and materials science for calculating properties like molecular geometry, total energies, and the distribution of electron density. edu.krd Functionals like B3LYP are frequently employed as they offer a good balance between accuracy and computational cost for organic molecules. researchgate.net

For 2-(dimethylamino)-N'-hydroxyethanimidamide, a DFT study, likely employing a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's three-dimensional geometry. edu.krd This process finds the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield critical electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are fundamental to understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. Other properties, such as the molecular electrostatic potential (MEP), can be mapped to identify electron-rich and electron-poor regions, which are key to predicting sites for electrophilic and nucleophilic attack. edu.krd

Table 1: Predicted Molecular Geometry and Electronic Parameters from DFT (Note: The following values are representative examples of parameters that would be determined in a DFT study, as specific computational data for this compound is not available in the searched literature.)

| Parameter | Predicted Value/Description |

| Optimized Molecular Geometry | |

| C-C Bond Length | Data not available in searched literature |

| C=N Bond Length | Data not available in searched literature |

| N-O Bond Length | Data not available in searched literature |

| C-N-C Bond Angle | Data not available in searched literature |

| Electronic Properties | |

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Gap | Data not available in searched literature |

| Dipole Moment | Data not available in searched literature |

| Molecular Electrostatic Potential | Data not available in searched literature |

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net Using the optimized geometry obtained from DFT calculations, it is possible to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. researchgate.net These predictions are valuable for interpreting complex experimental NMR spectra and confirming the chemical structure of this compound. researchgate.net The accuracy of these predictions relies on the chosen functional and basis set, with methods like the Gauge-Independent Atomic Orbital (GIAO) method commonly used for NMR calculations.

Table 2: Predicted Spectroscopic Data (Note: The following data are examples of parameters that would be predicted from computational studies, as specific data for this compound is not available in the searched literature.)

| Spectroscopic Technique | Parameter | Predicted Value/Region |

| Infrared (IR) Spectroscopy | O-H Stretch | Data not available in searched literature |

| N-H Stretch | Data not available in searched literature | |

| C=N Stretch | Data not available in searched literature | |

| C-N Stretch | Data not available in searched literature | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) - N(CH₃)₂ | Data not available in searched literature |

| Chemical Shift (δ) - CH₂ | Data not available in searched literature | |

| Chemical Shift (δ) - NH | Data not available in searched literature | |

| Chemical Shift (δ) - OH | Data not available in searched literature | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) - C=N | Data not available in searched literature |

| Chemical Shift (δ) - CH₂ | Data not available in searched literature | |

| Chemical Shift (δ) - N(CH₃)₂ | Data not available in searched literature |

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying how a molecule might interact with biological systems. kallipos.gr

Molecular Docking Studies of Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.com

For this compound, docking studies could be performed to screen for potential protein targets. The process would involve preparing the 3D structure of the ligand and the target protein. A docking algorithm, such as that used in AutoDock or MOE, would then systematically sample different orientations and conformations of the ligand within the protein's binding site. nih.govmdpi.com The results are scored based on binding energy, with lower values indicating a more favorable interaction. nih.gov The analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. mdpi.com

Table 3: Representative Molecular Docking Results (Note: This table illustrates typical results from a molecular docking study. The targets and values are hypothetical as specific studies on this compound were not found.)

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase I (e.g., 2NN7) | Data not available in searched literature | Data not available in searched literature |

| Cyclooxygenase-2 (e.g., 1CX2) | Data not available in searched literature | Data not available in searched literature |

| Monoamine Oxidase B (e.g., 2V5Z) | Data not available in searched literature | Data not available in searched literature |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of ligand-protein complexes. wikipedia.org

An MD simulation of this compound, both alone in a solvent (like water) and in complex with a target protein, would provide valuable information. The simulation would reveal the compound's conformational flexibility and how it adapts within a binding pocket. For a ligand-protein complex, MD simulations are used to assess the stability of the docked pose. Parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to see if the complex remains stable or dissociates over the simulation time. This analysis provides a more realistic and rigorous assessment of the binding interaction than docking alone. nih.gov

In Silico Assessment of General Molecular Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. researchgate.net Various software platforms, such as ADMET Predictor or pkCSM, use quantitative structure-activity relationship (QSAR) models based on a molecule's structure to estimate these properties. nih.govmdpi.com

For this compound, an in silico ADMET profile would be generated by calculating key molecular descriptors. These include predictions for properties like water solubility, intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. mdpi.comfrontiersin.org These computational assessments help to prioritize compounds for further experimental testing.

Table 4: Predicted In Silico ADMET Profile (Note: The following parameters are typically assessed in an ADMET profile. Values are examples, as a specific profile for this compound is not available in the searched literature.)

| ADMET Property | Parameter | Predicted Value/Classification |

| Absorption | Water Solubility (logS) | Data not available in searched literature |

| Intestinal Absorption (%) | Data not available in searched literature | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Data not available in searched literature |

| P-glycoprotein Substrate | Data not available in searched literature | |

| Metabolism | CYP2D6 Inhibitor | Data not available in searched literature |

| CYP3A4 Inhibitor | Data not available in searched literature | |

| Toxicity | Mutagenicity (AMES test) | Data not available in searched literature |

| hERG Inhibition | Data not available in searched literature |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

The exploration of a molecule's biological activity and its relationship with its three-dimensional structure is a cornerstone of modern drug discovery and development. Computational chemistry provides a powerful lens through which to examine these structure-activity relationships (SAR), offering insights that can guide the synthesis of more potent and selective compounds. In the context of this compound, while specific public domain SAR studies are not extensively documented, the principles of computational investigation can be applied to understand how its structural components contribute to its potential molecular interactions.

Computational SAR studies typically involve the systematic modification of a lead compound's structure and the subsequent calculation of its physicochemical properties and predicted biological activity. These studies can range from quantitative structure-activity relationship (QSAR) models, which correlate calculated molecular descriptors with experimental activity, to more intricate molecular modeling techniques like docking and molecular dynamics simulations that visualize and analyze the interactions between a ligand and its target protein at an atomic level.

The molecular architecture of this compound presents several key regions where modifications could significantly alter its function and interactions with biological targets. Computational approaches allow for a theoretical exploration of these modifications, providing a rational basis for synthetic efforts. The primary functional groups that would be of interest in a computational SAR study are the dimethylamino group, the ethyl linker, and the N'-hydroxyethanimidamide moiety.

The Dimethylamino Group: The tertiary amine in the 2-(dimethylamino) portion of the molecule is a critical feature. Its basicity and potential to be protonated at physiological pH can play a crucial role in forming ionic interactions with acidic residues in a protein's binding pocket. Computational methods can be employed to calculate the pKa of this group and to model its electrostatic potential surface, visualizing regions of positive and negative charge that are key for molecular recognition. Modifications to the methyl groups, such as their replacement with larger alkyl groups or their incorporation into a cyclic structure, could be modeled to assess the impact of steric bulk and conformational rigidity on binding affinity.

The N'-hydroxyethanimidamide Moiety: This functional group, also known as an amidoxime (B1450833), is a versatile pharmacophore. It possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atoms) capabilities, which are fundamental for specific interactions with a biological target. Computational docking studies could be used to simulate the binding of this compound within a hypothetical active site, identifying the key hydrogen bonding and other non-covalent interactions. Replacing the hydroxyl group with other substituents, such as a methoxy (B1213986) group or a halogen, could be computationally explored to understand the importance of this hydrogen bond donor.

The Ethyl Linker: The two-carbon chain connecting the dimethylamino and N'-hydroxyethanimidamide groups provides a degree of conformational flexibility. Molecular dynamics simulations can be utilized to explore the accessible conformations of the molecule, determining the most energetically favorable spatial arrangements for binding. Altering the length of this linker or introducing rigidity through the incorporation of double bonds or cyclic structures could be modeled to investigate how the spatial relationship between the two terminal functional groups affects molecular activity.

Quantitative Structure-Activity Relationship (QSAR) Models: For a series of analogues of this compound, QSAR models can be developed to correlate various calculated molecular descriptors with observed biological activity. frontiersin.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), and can provide a mathematical model that predicts the activity of novel, unsynthesized compounds. frontiersin.org

The following table illustrates a hypothetical set of structural modifications and the corresponding computational analyses that could be performed to elucidate the SAR of this compound.

| Structural Modification | Computational Analysis | Potential Impact on Molecular Function and Interaction |

| Replacement of dimethylamino group with other alkylamines | Calculation of pKa, molecular electrostatic potential mapping, and docking studies. | Alters basicity, steric hindrance, and potential for ionic and van der Waals interactions. |

| Modification of the N'-hydroxy group (e.g., O-methylation) | Hydrogen bond analysis in docking simulations and calculation of binding free energies. | Eliminates a key hydrogen bond donor, potentially reducing binding affinity. |

| Alteration of the ethyl linker length or rigidity | Conformational analysis using molecular dynamics simulations and superposition with known active compounds. | Changes the spatial orientation of the key functional groups, affecting the fit within a binding site. |

| Introduction of substituents on the carbon backbone | QSAR modeling with steric and electronic descriptors, and analysis of steric clashes in docking poses. | Modifies the overall shape, size, and electronic distribution of the molecule. |

By systematically applying these computational techniques, a detailed understanding of the structure-activity relationship for this compound can be developed. This knowledge is invaluable for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Chemical Reactivity and Reaction Mechanisms of N Hydroxyethanimidamides

Fundamental Reactivity Patterns of the Amidoxime (B1450833) Functional Group

The amidoxime functional group (–C(=NOH)NH₂) is characterized by its unique electronic and structural properties, which dictate its reactivity. This group possesses both a nucleophilic amino group and a weakly acidic N-hydroxy group, allowing it to react as either a nucleophile or an acid. The reactivity is also influenced by tautomerism; amidoximes can exist in equilibrium with a less stable but more reactive nitrone tautomer, which is particularly significant in cycloaddition reactions. nih.gov The presence of an electron-donating group can stabilize the nitrone form, facilitating certain addition reactions. nih.gov

Amidoximes are generally synthesized through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov The (Z)-isomer is typically the most energetically favorable and stable form. nih.gov A key aspect of their reactivity is their role as nitric oxide (NO) donors. nih.gov The oxidation of the amidoxime functional group, often catalyzed by enzymes like cytochrome P450, can lead to the release of NO, a molecule with significant biological roles. nih.govnih.gov This process involves the oxidative cleavage of the C=N bond. nih.gov

The acidity of the amidoxime group has been a subject of study, as understanding its pKa is crucial for applications such as ligand design for metal chelation. acs.org This dual acidic and basic nature, combined with its nucleophilicity and capacity for tautomerization, makes the amidoxime a versatile functional group in organic chemistry. nih.govacs.org

Conversion Reactions and Transformation Pathways

N'-hydroxyethanimidamides undergo a variety of conversion reactions, transforming the amidoxime core into other valuable chemical structures. These pathways include cyclizations to form heterocycles, hydrolysis, and redox reactions.

One of the most important transformations of amidoximes is their cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles. nih.govchim.it This reaction is a cornerstone in medicinal chemistry, as the 1,2,4-oxadiazole (B8745197) ring is a stable and rigid scaffold considered a bioisostere for ester and amide groups. nih.gov

The most common pathway involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid. chim.itnih.gov This forms an O-acylamidoxime intermediate. nih.govchim.it This intermediate then undergoes a base-catalyzed or thermally-induced intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.govnih.gov The mechanism involves an intramolecular nucleophilic attack from the amino nitrogen onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule. nih.gov

Various protocols have been developed for this synthesis, including two-stage methods where the O-acylamidoxime is isolated, and more efficient one-pot procedures. nih.gov One-pot syntheses are often performed directly from amidoximes and carboxylic acid derivatives or aldehydes in the presence of a base, such as potassium carbonate, in an aprotic solvent. nih.govnih.gov

Table 1: Selected Conditions for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes

| Amidoxime Reactant | Acylating Agent/Coupling Partner | Catalyst/Base | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Benzamidoxime | 3-Aryl-acryloyl chlorides | K₂CO₃ | Dichloromethane | Room Temp, N₂ atm | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

| Various Amidoximes | Various Carboxyl Derivatives | Inorganic Bases | DMSO | Room Temp | 1,2,4-Oxadiazoles | nih.gov |

This table is interactive. Scroll to view more data.

Similar to amides, N'-hydroxyethanimidamides can be hydrolyzed under both acidic and alkaline conditions, though they are generally stable compounds. chemguide.co.ukyoutube.comlibretexts.org Hydrolysis involves the cleavage of the carbon-nitrogen double bond. youtube.com

Under acidic conditions, heating an amidoxime with a dilute acid like hydrochloric acid results in its hydrolysis to form a carboxylic acid and a salt of hydroxylamine (e.g., hydroxylammonium chloride). libretexts.orgyoutube.com The acid acts as a catalyst for the reaction with water. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: CH₃C(=NOH)N(CH₃)₂ + 2H₂O + H⁺ → CH₃COOH + H₃NOH⁺ + HN(CH₃)₂

Under alkaline conditions, heating with a strong base such as sodium hydroxide (B78521) solution leads to the formation of a carboxylate salt (e.g., sodium acetate) and the corresponding free hydroxylamine or amine derivative, which may be released as a gas. chemguide.co.uklibretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: CH₃C(=NOH)N(CH₃)₂ + OH⁻ → CH₃COO⁻ + H₂NOH + N(CH₃)₂

The specific products of hydrolysis for 2-(dimethylamino)-N'-hydroxyethanimidamide would be N,N-dimethylglycine derivatives and hydroxylamine. The relative stability of the amide bond can be a key factor in drug design, with strategies sometimes employed to mitigate hydrolysis. nih.gov

The amidoxime functional group is susceptible to both oxidation and reduction, leading to different classes of compounds.

Oxidation: The oxidation of amidoximes is a significant reaction, particularly due to its connection with nitric oxide production. nih.govnih.gov Depending on the oxidant and reaction conditions, the primary products are the corresponding amides or nitriles. nih.gov Biological oxidation by cytochrome P450 enzymes in the presence of NADPH and O₂ typically yields the corresponding amide and nitric oxide. nih.govnih.gov Chemical oxidants can produce varied results; for instance, strong oxidants may favor the formation of nitriles. nih.gov

Table 2: Major Oxidation Products of Amidoximes with Various Oxidants

| Entry | Oxidizing Agent/System | Major Product(s) | Reference |

|---|---|---|---|

| 1 | Monoelectronic oxidants | Nitrile | nih.gov |

| 2 | O₂ atom donors | Amide | nih.gov |

| 3 | O₂ atom donors + iron-porphyrin catalyst | Nitrile | nih.gov |

| 4 | Photooxygenation of amidoximates (¹O₂) | Amide (major), Nitrile (minor) | nih.gov |

This table is interactive. Scroll to view more data.

Reduction: The reduction of the amidoxime group is a primary route for the synthesis of amidines. acs.orgorganic-chemistry.org This transformation is valuable as amidines are important pharmacophores in their own right. organic-chemistry.orgthieme-connect.de A variety of reducing systems have been developed to achieve this conversion efficiently.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. acs.org A particularly effective and milder method involves transfer hydrogenation using potassium formate (B1220265) as a hydrogen donor in the presence of a palladium catalyst. organic-chemistry.orgthieme-connect.de This approach avoids the use of hazardous hydrogen gas. thieme-connect.de Other reagents like tin(II) chloride (SnCl₂) have also been successfully employed for the reduction of solid-supported amidoximes. acs.org

Table 3: Selected Methods for the Reduction of Amidoximes to Amidines

| Amidoxime Type | Reducing Agent/System | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Aromatic & Aliphatic | HCOOK, Pd/C, Ac₂O | Acetic Acid, Methanol | High yields of amidine salts | organic-chemistry.orgthieme-connect.de |

| Solid-supported | SnCl₂·H₂O | - | High yields of amidines | acs.org |

| N-Arylthiophene-2-carboxamidoximes | UV-Vis light | Acetonitrile (B52724), 20 min | N-Arylthiophene-2-carboxamidines (up to 80% yield) | acs.org |

This table is interactive. Scroll to view more data.

Role as a Reactive Intermediate in Complex Organic Transformations

Beyond its direct transformations, the N'-hydroxyethanimidamide group serves as a crucial reactive intermediate in the construction of more complex molecular architectures. nih.govresearchgate.net Its ability to be converted into stable heterocyclic systems like 1,2,4-oxadiazoles makes it a valuable building block in multi-step syntheses. nih.govresearchgate.net

The O-acylamidoxime, formed during the synthesis of oxadiazoles, is a prime example of a key reactive intermediate. nih.govnih.gov The isolation and subsequent reaction of this intermediate allow for controlled and efficient cyclization. nih.gov

Furthermore, amidoximes are employed as prodrugs. researchgate.net In a biological system, the amidoxime can be metabolically oxidized to release nitric oxide, which then exerts its therapeutic effects. nih.govnih.gov This illustrates the role of the amidoxime as a latent form of a bioactive species, which is activated through a specific chemical transformation in vivo. The reactivity of amidoximes also allows for their use in the synthesis of other heterocyclic motifs beyond oxadiazoles, highlighting their versatility as intermediates in synthetic organic chemistry. researchgate.netresearchgate.net

Coordination Chemistry of 2 Dimethylamino N Hydroxyethanimidamide and Analogous Ligands

Ligand Design Principles for Metal Complexation

The design of effective ligands for metal complexation is guided by several core principles of coordination chemistry that dictate the stability and selectivity of the resulting metal complexes. worktribe.com These principles are crucial for tailoring ligands like 2-(dimethylamino)-N'-hydroxyethanimidamide for specific applications.

A foundational concept is the Hard and Soft Acids and Bases (HSAB) principle . worktribe.com This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as "hard," "soft," or "borderline." Hard acids, which are typically small, highly charged, and not easily polarizable, preferentially bind to hard bases that have high electronegativity and low polarizability (e.g., O, N donor atoms). worktribe.com Soft acids, on the other hand, are large, have a low positive charge, and are highly polarizable, favoring bonds with soft bases, which are less electronegative and more polarizable (e.g., S, P donor atoms). worktribe.comlibretexts.org The N'-hydroxyethanimidamide moiety, with its nitrogen and oxygen donor atoms, is considered a hard base, suggesting a strong affinity for hard or borderline metal ions. worktribe.com

Another key principle is the chelate effect . Multidentate ligands, which can form multiple bonds with a single central metal ion to form a ring structure, create complexes that are significantly more stable than those formed by analogous monodentate ligands. This increased stability is primarily due to a favorable entropy change upon complexation. The N'-hydroxyethanimidamide group can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

Other factors influencing ligand design include:

Steric Hindrance: Bulky groups on the ligand can influence the coordination number and geometry of the metal complex, potentially stabilizing low-coordinate species or enforcing a specific stereochemistry. nih.gov

Ligand Field Strength: The electronic properties of the ligand, specifically its ability to act as a σ-donor and π-acceptor, affect the splitting of the metal's d-orbitals. nih.gov This "ligand field" determines the electronic and magnetic properties of the complex and can be tuned to achieve desired characteristics, such as long-lived excited states for photochemical applications. nih.govresearchgate.net

Coordination Number and Geometry: The size of the metal ion and the steric profile of the ligand together determine the number of ligands that can bind and the resulting geometry (e.g., octahedral, tetrahedral, or square planar). libretexts.org For instance, larger cations may accommodate higher coordination numbers. worktribe.com

By manipulating these factors—donor atom type, chelation, steric bulk, and electronic properties—ligands can be rationally designed to selectively bind specific metal ions and to create complexes with tailored reactivity and physical properties. worktribe.comnih.gov

Formation of Metal Complexes with Transition Metals

Amidoximes are well-recognized for their excellent chelating capabilities with a wide range of metal ions, making them valuable in fields from hydrometallurgy to synthetic chemistry. researchgate.net The N'-hydroxyethanimidamide moiety within this compound is the key functional group responsible for this reactivity. The formation of complexes occurs through the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com The lone pairs of electrons on the nitrogen and oxygen atoms of the amidoxime (B1450833) group act as donor sites, forming coordinate bonds with the electron-deficient metal center. youtube.com

The process of complexation can be influenced by reaction conditions such as pH. The hydroxyl group of the amidoxime is acidic and can be deprotonated, especially in basic conditions. researchgate.net This deprotonation increases the negative charge on the oxygen atom, enhancing its ability to form strong electrostatic interactions and covalent bonds with positive metal cations, leading to the formation of stable metal-ligand complexes. researchgate.net Polymeric ligands containing amidoxime groups have demonstrated a high efficiency in adsorbing heavy metals, a process that relies on the formation of these coordination complexes. researchgate.netcore.ac.uk

The N'-hydroxyethanimidamide functional group readily forms complexes with various d-block transition metals, particularly those from the first row. libretexts.org The choice of metal ion is critical as it dictates the geometry, electronic properties, and potential applications of the resulting complex.

Cobalt (II): Cobalt(II) ions are known to form complexes with a variety of ligands, including those with nitrogen and oxygen donor atoms. youtube.comnih.gov With scorpionate ligands, which are multidentate, Co(II) can form five-coordinate complexes with geometries ranging from square-pyramidal to trigonal-bipyramidal, depending on the steric and electronic nature of the other ligands present. nih.govresearchgate.net The formation of Co(II) complexes with reduced Schiff bases, which also feature N and O donor sites, has been studied, revealing the formation of stable single- and bi-ligand complexes in aqueous solutions. nih.gov

Nickel (II): Nickel(II) is a d⁸ ion that can adopt several coordination geometries, including octahedral, square planar, and tetrahedral. researchgate.netnih.gov The specific geometry is highly sensitive to the ligand field. Strong-field ligands often lead to square planar complexes, while weaker-field ligands may result in octahedral or tetrahedral structures. utas.edu.au Nickel(II) readily forms complexes with hydrazone and carboxamide ligands containing N,O-donor sets, creating both mononuclear and polynuclear structures. researchgate.netnih.gov

Copper (II): As a d⁹ ion, Copper(II) complexes are subject to Jahn-Teller distortion, which often results in distorted geometries, most commonly elongated octahedral or square-pyramidal structures. researchgate.netnih.gov Cu(II) has a high affinity for nitrogen and oxygen donor ligands and forms stable complexes with sulfonamides, anilido-imines, and various other chelating agents. mdpi.comnih.gov These complexes have been explored for their catalytic activity in C-N bond formation reactions. mdpi.com

The table below summarizes the typical coordination behavior of these metal ions.

| Metal Ion | d-electron count | Common Geometries | Notes |

| Cobalt (II) | d⁷ | Octahedral, Tetrahedral, Square-pyramidal youtube.comnih.gov | Geometry and spin state can be sensitive to ligand environment. mdpi.com |

| Nickel (II) | d⁸ | Octahedral, Square Planar, Tetrahedral researchgate.netnih.gov | The geometry is strongly influenced by the ligand field strength. utas.edu.au |

| Copper (II) | d⁹ | Distorted Octahedral, Square-pyramidal researchgate.netnih.gov | Subject to Jahn-Teller distortion. researchgate.net |

This table provides a general overview of the coordination characteristics of Co(II), Ni(II), and Cu(II).

The N'-hydroxyethanimidamide group is a versatile building block in coordination chemistry due to its multiple potential donor atoms and its ability to exist in different tautomeric and protonation states. Its coordination behavior is central to the structure and reactivity of the resulting metal complexes.

The primary coordination mode involves the amidoxime group acting as a bidentate chelating ligand . In this mode, the ligand coordinates to the metal center through both the nitrogen atom of the imine group and the oxygen atom of the hydroxylamine (B1172632) group. This forms a stable five-membered ring, a structural motif favored in coordination chemistry due to the chelate effect. This bidentate N,O-coordination is a common feature in complexes with amidoxime-containing ligands.

Alternatively, under certain conditions, the amidoxime can function as a monodentate ligand , coordinating through only one of its donor atoms, typically the more basic nitrogen atom. nih.gov Furthermore, it can act as a bridging ligand , where the donor atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov This bridging capability is particularly relevant in the design of magnetic materials and metal-organic frameworks.

The specific coordination mode adopted depends on several factors:

pH of the medium: As mentioned, deprotonation of the hydroxyl group at higher pH enhances the donor capacity of the oxygen atom, favoring bidentate chelation. researchgate.net

Nature of the metal ion: The electronic properties and preferred coordination geometry of the metal ion can influence how the ligand binds. mdpi.com

Steric constraints: The presence of bulky substituents on the ligand or other ligands in the coordination sphere can dictate the binding mode. nih.gov

Solvent and counter-ions: The reaction environment can also play a role in determining the final structure of the complex. nih.gov

The versatility in coordination allows the N'-hydroxyethanimidamide moiety to be a powerful tool for constructing a diverse range of metal complexes with varied structural and functional properties.

Structural Analysis of Coordination Compounds

The definitive characterization of coordination compounds relies on structural analysis techniques, with single-crystal X-ray diffraction being the most powerful method for determining the precise three-dimensional arrangement of atoms. Such analyses provide critical information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

For transition metal complexes involving ligands analogous to this compound, structural studies reveal how the ligand framework and the electronic nature of the metal ion dictate the final architecture. For example, the crystal structures of copper(II) complexes with N,N,N-tridentate ligands show the copper center in a slightly distorted square-planar geometry. mdpi.com Similarly, cobalt(II) complexes with scorpionate ligands have been shown to adopt either square-pyramidal or trigonal-bipyramidal geometries depending on the specific ligands used. nih.govresearchgate.net Nickel(II) complexes with hydrazone ligands have been characterized as having distorted octahedral or square planar environments. nih.gov

These structural determinations are essential for understanding the properties of the complexes. For instance, the exact geometry around the metal center influences its electronic properties, which in turn affects its color, magnetic behavior, and catalytic activity. nih.gov

The geometry of a metal complex is a fundamental aspect of its structure, determined by the coordination number of the central metal ion and the nature of the metal-ligand interactions. libretexts.org The coordination number itself is influenced by the size of the metal ion, its charge, and the steric bulk of the ligands. libretexts.org

Common geometries observed in transition metal complexes include:

Octahedral: A coordination number of six is very common for transition metal ions and typically results in an octahedral geometry, where ligands are positioned at the vertices of an octahedron around the central metal. youtube.com This is often seen with small, monodentate ligands. youtube.com

Tetrahedral: For a coordination number of four, a tetrahedral arrangement is sterically the most favorable. libretexts.org This geometry is often adopted by complexes with larger ligands or with metal ions where a high-spin d¹⁰ or d⁵ configuration is stable.

Square Planar: Also associated with a coordination number of four, this geometry is prevalent for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) when complexed with strong-field ligands. libretexts.orgutas.edu.au

Trigonal Bipyramidal and Square Pyramidal: These five-coordinate geometries are also common and can be close in energy. The specific geometry adopted can be influenced by subtle steric and electronic factors, and in some cases, there can be an equilibrium between the two forms in solution. nih.govresearchgate.net

The interaction between the metal and the ligand is not static. The bite angle of a chelating ligand—the angle formed by the donor atoms and the metal center (e.g., N-M-O)—is a critical parameter. worktribe.com An ideal bite angle for a five-membered chelate ring, such as that formed by a bidentate amidoxime, is around 90°, which fits well into octahedral or square planar geometries. Deviations from this ideal angle can introduce strain into the complex, affecting its stability and reactivity. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data, providing insights into coordination geometries and the strength of metal-ligand interactions. mdpi.comeuropa.eu

Applications of Metal Complexes in Catalysis (General)

Metal complexes are cornerstones of modern catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. nih.gov While specific catalytic applications for complexes of this compound are not widely reported, the broader class of transition metal complexes with related N,O-donor ligands demonstrates significant potential in various catalytic processes.

Amide- and amidinate-type ligands are used to stabilize metal centers in different oxidation states and coordination environments, which is crucial for catalytic cycles. nih.gov For example, copper complexes supported by N,N,N-tridentate anilido-imine ligands have proven to be effective catalysts for Chan-Lam coupling reactions, which form carbon-nitrogen (C-N) bonds—a vital transformation in pharmaceutical and materials chemistry. mdpi.com These reactions often proceed under mild, base-free conditions, highlighting the efficiency of the catalyst. mdpi.com

Similarly, iron complexes with amido ligands have been applied to the catalytic hydrosilylation of alkenes, an important industrial process for producing organosilicon compounds. nih.gov The ligand framework plays a critical role in these systems, influencing the accessibility and reactivity of the metal's active site. nih.gov

The general principles of catalysis by metal complexes often involve the metal center cycling between different oxidation states to activate substrates. The ligands surrounding the metal modulate its electronic properties and provide a stable coordination sphere that facilitates the catalytic turnover without decomposition. The design of ligands that can actively participate in the reaction, for instance through proton transfer or by being "non-innocent" (redox-active), represents a sophisticated strategy for enhancing catalytic performance. nih.gov The development of new metal complexes with ligands like this compound could lead to novel catalysts for known reactions or enable entirely new chemical transformations.

Applications As Building Blocks and Precursors in Advanced Organic Synthesis

Role in the Construction of Diverse Organic Scaffolds

While specific research detailing the extensive use of 2-(dimethylamino)-N'-hydroxyethanimidamide in the construction of a wide array of organic scaffolds is not yet broadly published, its inherent functionalities suggest significant potential. Organic scaffolds are core structures from which a variety of derivatives can be systematically synthesized. The amidoxime (B1450833) group is a known precursor to various five-membered heterocycles, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, which are prevalent motifs in medicinal chemistry. The presence of the dimethylamino group can influence the solubility and basicity of the resulting scaffolds and can also serve as a handle for further synthetic modifications.

The general synthetic utility of related N-hydroxyimidamides in forming heterocyclic systems indicates that this compound could be a valuable starting material for generating libraries of compounds for screening and drug discovery efforts.

Synthesis of Bioactive Molecule Scaffolds

The application of a building block in the synthesis of bioactive molecules is a critical measure of its utility. The functional groups within this compound make it a candidate for incorporation into molecules with potential pharmacological relevance.

A significant application of the amidoxime group lies in the development of prodrugs for amidine-containing therapeutic agents. chemscene.com Amidines are strongly basic and are typically protonated at physiological pH, which can limit their oral bioavailability due to poor absorption from the gastrointestinal tract. chemscene.com

The amidoxime functionality in compounds like this compound serves as a less basic precursor to the corresponding amidine. chemscene.com This strategy involves masking the highly basic amidine group as a more lipophilic and less basic amidoxime. After administration and absorption, the amidoxime can be metabolically reduced in vivo back to the active amidine form. chemscene.com This reduction is often carried out by enzyme systems found in the liver and other tissues, such as those involving cytochrome P450. chemscene.com This prodrug approach has been successfully applied to enhance the oral bioavailability of several amidine-containing drug candidates. chemscene.com

Table 1: Comparison of Physicochemical Properties of Amidines and Amidoximes

| Property | Amidine Group | Amidoxime Group | Implication for Prodrug Strategy |

| Basicity | Strongly Basic | Weakly Basic/Amphoteric | Reduced charge at physiological pH enhances membrane permeability. chemscene.com |

| Polarity | High | Lower | Increased lipophilicity can improve gastrointestinal absorption. chemscene.com |

| Bioavailability (Oral) | Generally Low | Potentially High | The amidoxime can be absorbed and then converted to the active amidine. chemscene.com |

The potential for this compound to be integrated into more complex, pharmacologically relevant structures is an area of active investigation. The reactive nature of the amidoxime allows for its conversion into various heterocyclic systems that are known to be part of the structures of many marketed drugs and clinical candidates. For instance, the reaction of an amidoxime with an acid chloride can yield a 1,2,4-oxadiazole (B8745197), a scaffold found in a range of bioactive compounds. The dimethylamino group can also play a role in the pharmacological profile of the final molecule, potentially influencing receptor binding or pharmacokinetic properties.

Contribution to Materials Science Applications (General)

Beyond the life sciences, the functionalities present in this compound suggest potential applications in materials science. The amidoxime group is known for its ability to chelate metal ions. This property can be exploited in the development of new materials for applications such as:

Metal Ion Extraction and Separation: Polymers or solid supports functionalized with amidoxime groups have been investigated for their ability to selectively extract valuable or toxic metal ions from aqueous solutions.

Catalysis: The chelation of metal ions can be a basis for creating new catalytic materials where the metal center's activity is modulated by the amidoxime ligand.

Sensors: The interaction of the amidoxime group with specific metal ions could be the basis for developing colorimetric or fluorescent sensors.

While specific research on the use of this compound in materials science is not extensively documented, the known chemistry of the amidoxime functional group points towards these potential avenues of exploration.

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylamino)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

Synthesis involves multi-step reactions, typically starting with condensation of dimethylamine derivatives with hydroxylamine. Key steps include: - Step 1 : Formation of the imidamide backbone via nucleophilic substitution under acidic conditions.

- Step 2 : Introduction of the dimethylamino group using alkylating agents (e.g., dimethyl sulfate) in anhydrous solvents like THF.

Optimization strategies: - Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.

- Catalysts : Use triethylamine to neutralize acidic byproducts and enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization (ethanol/water) improves purity .

Q. What spectroscopic techniques are most effective for characterizing the hydroxyethanimidamide functional group, and what key spectral signatures should researchers expect?

- Methodological Answer :

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1B for corrosion) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Collect aqueous waste separately and neutralize with 10% acetic acid before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution reactions compared to analogs without this substituent?

- Methodological Answer :

The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilicity at the adjacent carbon. Key observations: - Reactivity : Faster SN2 kinetics (e.g., with alkyl halides) due to reduced steric hindrance compared to bulkier substituents.

- Mechanistic Insight : DFT calculations show a 15% lower activation energy for dimethylamino-substituted derivatives versus non-substituted analogs.

Validation: Compare reaction rates using kinetic profiling (UV-Vis monitoring at 280 nm) .

Q. How can researchers resolve contradictory data regarding the biological activity of hydroxyethanimidamide derivatives across different assay systems?

- Methodological Answer :

Contradictions often stem from assay-specific conditions (e.g., pH, redox environments). Resolution strategies: - Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C).

- Control Experiments : Use known enzyme inhibitors (e.g., EDTA for metalloenzymes) to isolate target interactions.

- Cross-Validation : Combine SPR (surface plasmon resonance) binding data with in vitro enzyme inhibition assays to confirm activity .

Q. What computational methods can predict the compound’s binding affinity to biological targets, and what experimental validation is required?

- Methodological Answer :

- Methods :

- Molecular Docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., cytochrome P450).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Validation :

- In Vitro Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays.

- Structural Analysis : Validate docking poses via X-ray crystallography (resolution ≤ 2.0 Å) .

Q. In kinetic studies, how do solvent polarity and temperature affect the hydrolysis rate of the hydroxyethanimidamide moiety?

- Methodological Answer :

- Solvent Effects : Hydrolysis accelerates in polar protic solvents (e.g., water) due to stabilization of the transition state. Rate constants (k) increase by 3-fold in H₂O vs. DMSO.

- Temperature Dependence : Arrhenius plots reveal an activation energy (Eₐ) of 45 kJ/mol, indicating a thermally sensitive process.

- Mechanism : pH-dependent pathways dominate; acidic conditions favor imine protonation, while alkaline conditions promote nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.